Bromadol

Content Navigation

- 1. General Information

- 2. Bromadol (BDPC): A Procurement Guide to a High-Potency Arylcyclohexylamine Opioid Agonist

- 3. Procurement Alert: Why Analogs and Isomeric Mixtures of Bromadol Are Not Interchangeable

- 4. Quantitative Evidence: Bromadol's Potency and Selectivity vs. Key Procurement Alternatives

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

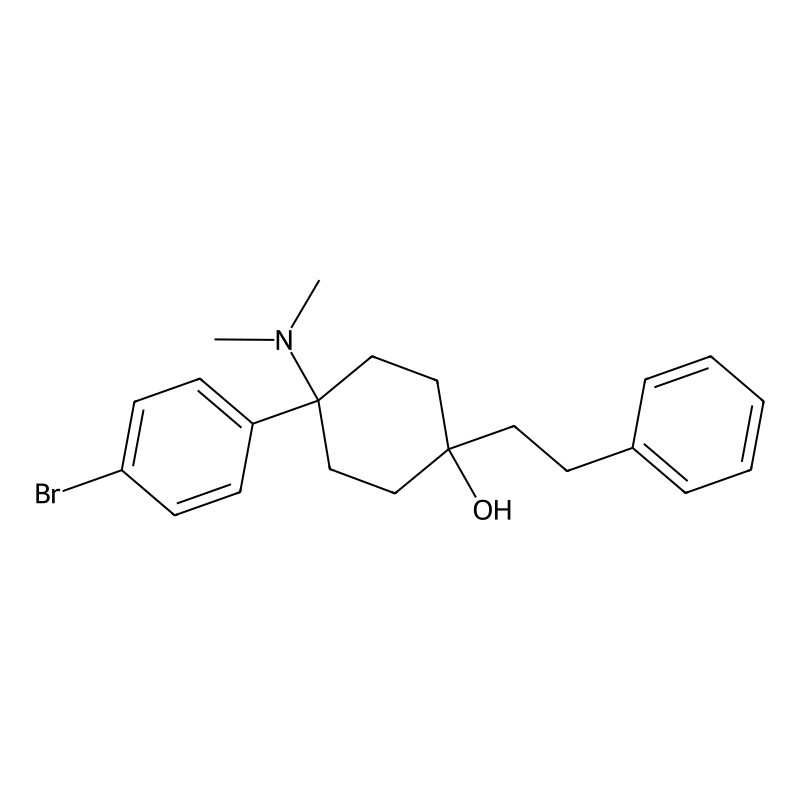

Bromadol, also known as BDPC (CAS: 77239-98-6), is a potent, fully synthetic opioid agonist belonging to the arylcyclohexylamine class. Its activity is primarily mediated through high-affinity agonism at the µ-opioid receptor (MOR). [REFS-1, REFS-2] The compound's pharmacological profile is highly dependent on its stereochemistry; the trans-isomer is significantly more potent than the cis-isomer, making stereochemical purity a critical procurement parameter for reproducible research. [1] Originally developed in the 1970s, modern assays establish the trans-isomer's analgesic potency at approximately 504 times that of morphine, positioning it as a critical reference material for studies involving high-potency opioids. [2]

References

- [1] Sharma, B., et al. The search for the “next” euphoric non-fentanil novel synthetic opioids on the illicit drugs market: current status and horizon scanning. Arch Toxicol 93, 2089–2110 (2019).

- [3] Lednicer, D., Von Voigtlander, P. F., & Emmert, D. E. (1980). 4-Amino-4-arylcyclohexanones and derivatives. A novel series of potent analgesics. Journal of Medicinal Chemistry, 23(4), 424-430.

Substituting Bromadol with its cis-isomer, a racemic mixture, or even closely related halogenated analogs is inadvisable for quantitative research due to critical, non-linear differences in biological activity. The trans-isomer is substantially more potent than the cis-isomer, meaning that lots with inconsistent stereochemical purity will yield unreliable and non-reproducible data. [1] Furthermore, while analogs where the para-bromo group is replaced by chlorine retain similar potency, they are distinct chemical entities. [2] For structure-activity relationship (SAR) studies focused on halogen effects or for maintaining consistency with historical data, procurement of the specific para-bromo compound (Bromadol) is essential to ensure experimental validity.

References

- [1] Sharma, B., et al. The search for the “next” euphoric non-fentanil novel synthetic opioids on the illicit drugs market: current status and horizon scanning. Arch Toxicol 93, 2089–2110 (2019).

- [2] Lednicer, D., Von Voigtlander, P. F., & Emmert, D. E. (1981). 4-Aryl-4-aminocyclohexanone and cyclohexanol derivatives: a novel series of analgesics. NIDA research monograph, 41, 119-26.

Superior In Vivo Analgesic Potency Compared to Fentanyl

In a standardized mouse hot plate assay, a key model for assessing analgesic efficacy, Bromadol demonstrated significantly greater potency than fentanyl, a common high-potency benchmark. [1] This quantitative advantage is critical for applications requiring maximal µ-opioid receptor-mediated antinociception from a non-fentanyl structural class.

| Evidence Dimension | Analgesic Potency (Antinociception) |

| Target Compound Data | 2.9x Fentanyl's potency |

| Comparator Or Baseline | Fentanyl (Potency = 1) |

| Quantified Difference | 190% more potent |

| Conditions | Mouse hot plate assay, intraperitoneal injection. |

For in vivo studies, this higher potency allows for lower dosing volumes and quantities, reducing potential vehicle effects and conserving valuable compound.

Enhanced In Vitro Functional Potency at the µ-Opioid Receptor vs. Fentanyl

In cell-based functional assays measuring µ-opioid receptor activation, Bromadol demonstrated substantially lower EC50 values for both β-arrestin2 and mini-Gi recruitment compared to fentanyl. [1] This indicates a more potent activation of downstream signaling pathways at the molecular level, a key differentiator for mechanistic and screening studies.

| Evidence Dimension | Functional Potency (EC50) |

| Target Compound Data | 7.6-fold lower EC50 (βarr2); 10.8-fold lower EC50 (mini-Gi) |

| Comparator Or Baseline | Fentanyl |

| Quantified Difference | 7.6x to 10.8x more potent in vitro |

| Conditions | Cell-based β-arrestin2 and mini-Gi recruitment assays. |

This higher in vitro potency makes it a more efficient tool compound for high-throughput screening and detailed mechanistic studies of MOR signaling, requiring less material to achieve maximal response.

Exceptional Potency Advantage Over the Gold Standard, Morphine

The trans-isomer of Bromadol exhibits an analgesic potency approximately 504 times that of morphine in animal models. [REFS-1, REFS-2] This vast difference establishes Bromadol not as a simple morphine substitute, but as a specialized tool for research specifically investigating the physiological and toxicological effects of ultra-potent opioids.

| Evidence Dimension | Relative Analgesic Potency |

| Target Compound Data | ~504x Morphine's potency |

| Comparator Or Baseline | Morphine (Potency = 1) |

| Quantified Difference | >50,000% more potent |

| Conditions | Standard animal models of analgesia (e.g., hot plate test). |

This extreme potency is a critical selection factor for researchers needing a well-characterized compound at the upper end of the agonist potency spectrum for receptor binding, tolerance, and dependence studies.

High-Affinity µ-Opioid Receptor Binding

Bromadol binds to the µ-opioid receptor (MOR) with high affinity, demonstrating a Ki value of 1.49 nM. [1] This places it in the same class of high-affinity ligands as fentanyl and its potent analogs, confirming its utility as a potent and specific MOR probe. The compound shows minimal activity at delta and kappa opioid receptors, indicating a high degree of selectivity for the µ-opioid receptor. [1]

| Evidence Dimension | Receptor Binding Affinity (Ki) |

| Target Compound Data | 1.49 nM |

| Comparator Or Baseline | µ-Opioid Receptor (MOR) |

| Quantified Difference | N/A (Establishes class) |

| Conditions | In vitro competitive radioligand binding assay. |

Procuring this compound provides a tool with confirmed high affinity and selectivity for the µ-opioid receptor, ensuring that observed effects in experiments are directly attributable to MOR engagement.

Pharmacological Benchmarking and Development of Novel Analgesics

Due to its well-characterized potency, which is significantly higher than that of fentanyl, Bromadol serves as an essential high-potency benchmark for the development and characterization of new analgesic compounds or opioid antagonists. [1]

Reference Standard for Forensic and Toxicological Analysis

As a known ultra-potent opioid from the arylcyclohexylamine class, Bromadol is a critical analytical reference material for forensic laboratories to develop detection methods and identify emerging novel synthetic opioids in seized materials or toxicological samples.

Mechanistic Studies of µ-Opioid Receptor Signaling and Tolerance

The compound's confirmed high affinity and functional potency make it an ideal tool for investigating the molecular mechanisms of potent agonist-induced receptor activation, desensitization, and the development of tolerance at the cellular level. [2]

Structure-Activity Relationship (SAR) Studies on Arylcyclohexylamines

For medicinal chemistry programs, the specific trans-4-bromophenyl structure of Bromadol is a key starting point or comparator for SAR studies aimed at understanding how substitutions on the aryl and cyclohexyl rings affect opioid receptor affinity and efficacy. [1]

References

- [1] Sharma, B., et al. The search for the “next” euphoric non-fentanil novel synthetic opioids on the illicit drugs market: current status and horizon scanning. Arch Toxicol 93, 2089–2110 (2019).

- [3] Vandeputte, M. M., Cannaert, A., & Stove, C. P. (2020). In vitro functional characterization of a panel of non-fentanyl opioid new psychoactive substances. Archives of toxicology, 94(11), 3819–3830.